[1,3']Bipiperidinyl-1'-yl-acetic acid is a chemical compound that belongs to the class of bipiperidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its structure comprises two piperidine rings connected by an acetic acid moiety, which contributes to its biological activity. The compound is classified under organic compounds with a focus on nitrogen-containing heterocycles.
The synthesis and biological evaluation of bipiperidinyl compounds have been documented in various studies. Notably, research has focused on the development of bipiperidine derivatives for their pharmacological properties, particularly in the treatment of neurological disorders and as potential analgesics. The classification of this compound falls under bipiperidines, which are characterized by their two piperidine rings linked through various functional groups.
The synthesis of [1,3']Bipiperidinyl-1'-yl-acetic acid typically involves several key steps:
For example, one study detailed a synthetic route that began with 1,2,3,6-tetrahydropyridine, leading to the formation of hydroxylated intermediates before undergoing further modifications to achieve the target compound .
The molecular structure of [1,3']Bipiperidinyl-1'-yl-acetic acid can be represented as follows:
[1,3']Bipiperidinyl-1'-yl-acetic acid can undergo various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound to enhance its pharmacological properties or to create derivatives with improved efficacy.
The mechanism of action for [1,3']Bipiperidinyl-1'-yl-acetic acid is primarily related to its interaction with neurotransmitter systems in the brain. It is believed to modulate the activity of certain receptors, potentially influencing dopaminergic and serotonergic pathways. This modulation may lead to effects such as analgesia or improved mood regulation, making it a candidate for treating conditions like depression or chronic pain.
Relevant data include boiling point (not extensively documented), melting point (specific values depend on purity), and spectral data confirming structural integrity.
[1,3']Bipiperidinyl-1'-yl-acetic acid has potential applications in:
The ongoing research into bipiperidine derivatives continues to highlight their significance in drug discovery and development processes aimed at addressing various medical needs.
The [1,3']bipiperidinyl scaffold—characterized by two conjoined piperidine rings—confers unique three-dimensional structural properties critical for molecular recognition in drug design. Its saturated heterocyclic system provides exceptional conformational flexibility while maintaining thermodynamic stability, enabling precise orientation of pharmacophoric groups within biological targets. This scaffold enhances binding affinity to proteins featuring deep hydrophobic clefts, attributed to the dual piperidine rings’ capacity for van der Waals interactions and nitrogen-mediated hydrogen bonding. In the specific case of [1,3']bipiperidinyl-1'-yl-acetic acid (PubChem CID: 102571223; molecular formula C~12~H~22~N~2~O~2~), the acetic acid moiety extends functionality from the bipiperidinyl core, creating a bifunctional pharmacophore with applications in targeting protein-protein interactions (PPIs) and enzymatic sites [1]. Its stereochemical complexity allows for chiral diversification, making it invaluable for optimizing selectivity in lead compounds. The scaffold’s physicochemical profile—including moderate LogP (predicted ~1.5–2.5) and polar surface area (~40 Ų)—enhances membrane permeability while retaining aqueous solubility, aligning with drug-likeness criteria [1] [4].
Table 1: Structural and Physicochemical Properties of Bipiperidinyl-Based Scaffolds
Property | [1,3']Bipiperidinyl-1'-yl-acetic Acid | Classical Piperidine | Significance |
---|---|---|---|
Ring Conformation | Boat-chair adaptable geometry | Typically chair | Enhanced target adaptability |
pK~a~ (Predicted) | ~10.8 (tertiary amine) | ~11.0 | Tunable basicity for salt formation |
H-Bond Acceptors | 4 | 1 | Improved polar interactions |
Molecular Flexibility | High (3 rotatable bonds) | Low to moderate | Conformational entropy optimization |
3D Surface Area | ~250 Ų | ~150 Ų | Broader interaction surface |
Piperidine chemistry has evolved substantially since the foundational work of Fritz Blau in the late 19th century. Blau’s early exploration of bipyridine systems (precursors to reduced bipiperidines) revealed their exceptional metal-chelating properties via nitrogen coordination—a discovery that inadvertently laid groundwork for heterocyclic medicinal chemistry [2]. The 1950s witnessed the first therapeutic applications of piperidine derivatives in neuromuscular blockers and antihistamines. However, the scaffold’s versatility became fully apparent in the 1990s with the development of kinase inhibitors (e.g., imatinib analogs featuring piperazine-piperidine hybrids). The [1,3']bipiperidinyl motif emerged as a strategic innovation in the 2000s to address limitations of monomeric piperidine scaffolds, particularly for PPIs with shallow binding interfaces. For instance, the constrained yet flexible bipiperidinyl core in β-catenin/BCL9 inhibitors enables simultaneous hydrophobic contact and polar anchoring—unachievable with single-ring systems [2] [4]. Contemporary design leverages stereoselective synthesis (e.g., asymmetric hydrogenation of bipyridines) to access enantioenriched bipiperidinyl building blocks, enabling chirality-dependent biological activity [2].
Table 2: Evolution of Key Piperidine-Based Scaffolds in Drug Discovery
Era | Scaffold Type | Therapeutic Application | Limitations Addressed by Bipiperidinyls |
---|---|---|---|
1950s–1960s | Monomeric piperidine | Analgesics, antihistamines | Low target specificity |
1980s–1990s | Piperidine-piperazine | Antipsychotics, antidepressants | Blood-brain barrier penetration |
2000s–2010s | Spiro-piperidines | Kinase inhibitors | Conformational rigidity |
2010s–Present | [1,3']Bipiperidinyl | PPI inhibitors, epigenetic modulators | Binding surface breadth & adaptability |
The acetic acid group in [1,3']bipiperidinyl-1'-yl-acetic acid serves as a multifunctional pharmacophoric element critical for target engagement. Its carboxylic acid enables:
Recent studies show acetic acid derivatives exhibit superior binding kinetics compared to ester or amide isosteres. For example, in β-catenin/BCL9 inhibitors, replacing the acetic acid with propionic acid reduces K~i~ by 3-fold due to suboptimal van der Waals contacts [4]. Computational analyses reveal that the acetic acid’s short linker optimally positions the carboxylate 5–7 Å from the bipiperidinyl nitrogen, enabling bidentate interactions with targets. This geometric precision is evidenced in optimised compounds like 2-(3-(3-carbamoylpiperidin-1-yl)phenoxy)acetic acid, where acetic acid contributes to a K~i~ of 3.6 μM against the β-catenin/BCL9 interaction [4].
Table 3: Impact of Acetic Acid Moieties on Molecular Properties
Parameter | Acetic Acid Derivatives | Methyl Ester Analogs | Biological Consequence |
---|---|---|---|
LogD~7.4~ | -0.8 to 0.2 | 1.5–2.8 | Enhanced tissue distribution |
TPSA | 50–60 Ų | 30–40 Ų | Improved solubility & permeability balance |
pK~a~ (COOH) | 4.2–4.6 | N/A | pH-dependent target binding |
H-Bond Donor Count | 1 | 0 | Critical for polar interactions |
K~i~ (β-catenin/BCL9) | 3.6 μM (e.g., compound 30) | >100 μM | 28-fold potency improvement |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1